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Compound of Interest

Compound Name: 2-Anilinopyridine

Cat. No.: B1266264

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for the versatile chemical intermediate, 2-anilinopyridine.

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-anilinopyridine (also known as N-phenylpyridin-2-amine). The information presented is
curated for researchers, scientists, and professionals in drug development who utilize this
compound in their work. This document summarizes key quantitative data in structured tables,
outlines detailed experimental protocols for spectroscopic analysis, and presents visual
diagrams to illustrate the relationships between spectroscopic techniques and the structural
information they provide.

Introduction

2-Anilinopyridine is a heterocyclic aromatic amine with a chemical formula of Ci11H1oN2. Its
structure, consisting of a pyridine ring substituted with an amino group which is further
substituted with a phenyl group, gives rise to a unique spectroscopic fingerprint. Understanding
its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and for
elucidating its role in chemical reactions.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-anilinopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR (Proton NMR): The *H NMR spectrum of 2-anilinopyridine is expected to show
distinct signals for the protons on both the pyridine and phenyl rings, as well as the amine
proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine
nitrogen and the electronic effects of the aniline moiety.

13C NMR (Carbon NMR): The 13C NMR spectrum provides information on the different carbon
environments within the molecule. The carbon atoms of the pyridine ring, particularly the one
bonded to the nitrogen, will exhibit characteristic chemical shifts.

Quantitative NMR data for 2-anilinopyridine is not readily available in a complete, assigned
format in the public domain. The following tables for the related compound, 2-aminopyridine,
are provided for reference and comparison.

Table 1: *H NMR Spectroscopic Data of 2-Aminopyridine

Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-6 8.049 d 5.1
H-4 7.379 t 7.8
H-3 6.605 d 8.3
H-5 6.469 t 6.2
-NH2 4.63 brs

Table 2: 13C NMR Spectroscopic Data of 2-Aminopyridine
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Carbon Chemical Shift (6) ppm
C-2 158.4
C-6 148.1
C-4 137.9
C-5 113.8
C-3 108.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-anilinopyridine will show
characteristic bands for N-H, C-N, C=C, and aromatic C-H vibrations. A study of the Fourier
Transform Infrared (FTIR) and FT Raman spectra of 2-anilinopyridine has been reported, with
assignments made on the basis of C2v symmetry[1].

Table 3: Key IR Absorption Bands for 2-Anilinopyridine

Wavenumber (cm~?) Vibration Functional Group
~3400-3300 N-H stretch Secondary amine
~3100-3000 C-H stretch Aromatic
~1600-1450 C=C stretch Aromatic rings
~1335-1250 C-N stretch Aromatic amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 2-anilinopyridine will show a molecular ion peak (M*)
corresponding to its molecular weight, along with several fragment ions. The most abundant
fragment ions for N-2-Pyridylaniline are reported to have m/z values of 169, 170, and 51[2].

Table 4: Key Mass Spectrometry Data for 2-Anilinopyridine
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miz Relative Intensity Possible Fragment
170 [M]* Molecular lon

169 [M-H]* Loss of a hydrogen atom
93 [CeHsN]* or related fragments

77 [CeHs]* (Phenyl cation)

51 CaHs*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-anilinopyridine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

1H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: ~16 ppm.

o Acquisition time: ~3 seconds.

o Relaxation delay: 2 seconds.

o Number of scans: 16 or more for good signal-to-noise ratio.
13C NMR Parameters:

o Pulse sequence: Proton-decoupled pulse sequence.
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[e]

Spectral width: ~250 ppm.

o

Acquisition time: ~1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of solid 2-anilinopyridine directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of 2-anilinopyridine with ~100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a
thin, transparent pellet using a hydraulic press.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

e Parameters:
o Spectral range: 4000-400 cm™1,
o Resolution: 4 cm~1.
o Number of scans: 16-32.

o Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 2-anilinopyridine in a suitable volatile
solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through
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a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Use Electron lonization (EIl) at 70 eV for GC-MS or Electrospray lonization (ESI)
for LC-MS.

e Mass Analysis: Scan a mass range of approximately m/z 50-300.

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and
relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship
between the different techniques.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Anilinopyridine.

2-Anilinopyridine
(C11H10N2)

Structural Information Provided

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information for 2-

Anilinopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266264#spectroscopic-analysis-of-2-anilinopyridine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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